2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
Overview
Description
2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2CF5MCPP) is a compound composed of two cyanide groups, two fluorine atoms, and a phenol group. This compound has various scientific research applications due to its unique chemical structure. It has been used in a variety of laboratory experiments and has been studied extensively to determine its biochemical and physiological effects.
Scientific Research Applications
2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications. It has been used in biological studies to investigate the biochemical and physiological effects of various compounds. It has also been used in the synthesis of various compounds, such as 2-cyano-5-fluorobenzaldehyde, which is used in the synthesis of pharmaceuticals. Additionally, it has been used in the synthesis of various compounds for use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the metabolism of various compounds. Additionally, it is believed to interact with certain proteins and receptors in the body, which could lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% have been studied extensively. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of various compounds. Additionally, it has been shown to interact with certain proteins and receptors in the body, which could lead to changes in the biochemical and physiological effects of the compound. It has also been shown to have an effect on the absorption of various compounds, which could lead to changes in the pharmacological activity of the compound.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in biological studies. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound can be toxic if ingested, and it is important to take proper safety precautions when handling the compound.
Future Directions
There are several potential future directions for research involving 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action. Additionally, further research could be conducted to investigate its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted to investigate its potential toxicity and any potential side effects that may be associated with the compound. Finally, further research could be conducted to investigate its potential use in other scientific research applications.
Synthesis Methods
2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized through a three-step process. The first step involves the reaction of 2-cyano-5-fluorobenzaldehyde and 2-fluoro-5-methoxycarbonylphenol in the presence of a base, such as sodium hydroxide. This reaction produces a product containing a phenol group and two cyano groups. The second step involves the reaction of the product with a base, such as potassium carbonate, to form a product containing two cyano groups and two fluorine atoms. The final step involves the reaction of this product with a base, such as sodium hydroxide, to form 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%.
properties
IUPAC Name |
methyl 3-(4-cyano-3-hydroxyphenyl)-4-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)10-4-5-13(16)12(6-10)9-2-3-11(8-17)14(18)7-9/h2-7,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUACBUCZHKTOML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684929 | |
Record name | Methyl 4'-cyano-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-94-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-6-fluoro-3′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-cyano-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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